REACTION_CXSMILES
|
[Cl-].[NH4+].C[Al](C)C.C.ClC1C(C#N)=[N:11]C=C(Cl)C=1.[F:18][C:19]1[C:20]([C:26]#[N:27])=[N:21][CH:22]=[C:23]([F:25])[CH:24]=1>C1(C)C=CC=CC=1.CO>[F:18][C:19]1[C:20]([C:26](=[NH:11])[NH2:27])=[N:21][CH:22]=[C:23]([F:25])[CH:24]=1 |f:0.1|
|
Name
|
|
Quantity
|
33.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
328 mL
|
Type
|
reactant
|
Smiles
|
C[Al](C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=C(C1)F)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=C(C1)F)C#N
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture is then stirred at 80° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise until the evolution of gas
|
Type
|
FILTRATION
|
Details
|
the salts are filtered off with suction
|
Type
|
WASH
|
Details
|
washed to 2× with a little MeOH
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 500 ml of CH2Cl2/MeOH (9:1)
|
Type
|
FILTRATION
|
Details
|
once more filtered off with suction from inorganic salts
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=C(C1)F)C(N)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.6 g | |
YIELD: PERCENTYIELD | 39.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |